2-Cyclopropyl-4-(methylamino)pyrimidin-5-ol
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Overview
Description
2-Cyclopropyl-4-(methylamino)pyrimidin-5-ol is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic organic compounds similar to pyridine and are known for their wide range of biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopropyl-4-(methylamino)pyrimidin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions. This reaction leads to the formation of pyrimidine derivatives, including this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. The choice of solvents, catalysts, and reaction temperatures are critical factors in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopropyl-4-(methylamino)pyrimidin-5-ol can undergo various chemical reactions, including:
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of pyrimidine N-oxides, while reduction may yield amine derivatives.
Scientific Research Applications
2-Cyclopropyl-4-(methylamino)pyrimidin-5-ol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with potential therapeutic effects.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding, contributing to the understanding of biological pathways.
Industrial Applications: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-Cyclopropyl-4-(methylamino)pyrimidin-5-ol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative and antimicrobial activities.
Pyrido[2,3-d]pyrimidin-7-one: Exhibits tyrosine kinase inhibition and cyclin-dependent kinase inhibition.
Pyrimidino[4,5-d][1,3]oxazine: Used in the development of pharmaceuticals and agrochemicals.
Uniqueness
2-Cyclopropyl-4-(methylamino)pyrimidin-5-ol is unique due to its specific structural features, such as the cyclopropyl and methylamino groups, which contribute to its distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C8H11N3O |
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Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-cyclopropyl-4-(methylamino)pyrimidin-5-ol |
InChI |
InChI=1S/C8H11N3O/c1-9-8-6(12)4-10-7(11-8)5-2-3-5/h4-5,12H,2-3H2,1H3,(H,9,10,11) |
InChI Key |
QOVWLBGZNJVMRW-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=NC=C1O)C2CC2 |
Origin of Product |
United States |
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